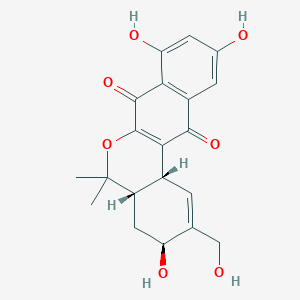

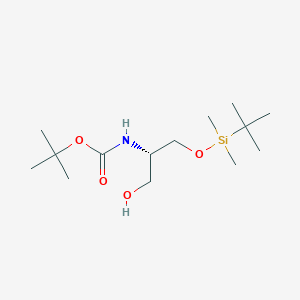

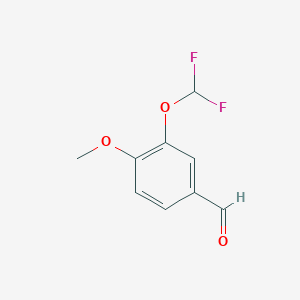

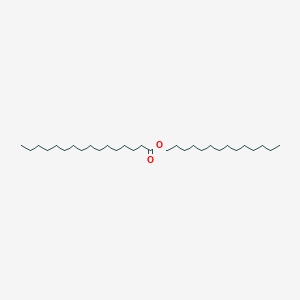

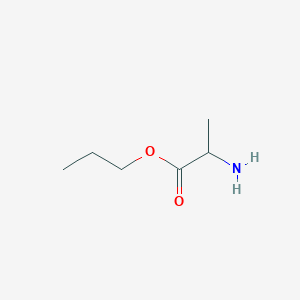

(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate

Übersicht

Beschreibung

Enantioselective Synthesis Analysis

The synthesis of various enantiomerically pure carbamates has been a subject of interest due to their relevance in medicinal chemistry. Paper details the enantioselective synthesis of a benzyl carbamate derivative, which is a crucial intermediate for CCR2 antagonists. The synthesis involves an iodolactamization as a key step, leading to a highly functionalized compound. Similarly, paper and describe the synthesis of (R)-tert-butyl carbamate, an intermediate of jaspine B, from L-Serine through a multi-step process that includes esterification, protection, and Corey-Fuchs reaction. These studies highlight the importance of protecting group strategies and the use of iodolactamization in the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of carbamates plays a significant role in their biological activity. Paper examines the molecular structures of tert-butyl carbamates derived from L-serine, noting that despite variations in substituents, the compounds exhibit similar intermolecular hydrogen-bond connectivity. This two-dimensional layering is crucial for the stability and reactivity of these compounds.

Chemical Reactions Analysis

Silyl carbamates, as discussed in paper , are versatile intermediates that can undergo chemoselective transformations. The study demonstrates the conversion of N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) protecting groups into silyl carbamates, which can then react with electrophiles to yield N-ester type compounds. This showcases the reactivity of silyl carbamates and their utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates are influenced by their molecular structure and the nature of their substituents. While the papers provided do not delve deeply into the physical properties of the specific (S)-tert-butyl carbamate , they do provide insights into the synthesis and structural aspects that would affect these properties. For instance, the presence of silyl groups and the stereochemistry of the carbamates are likely to influence their solubility, stability, and reactivity.

Case Studies and Applications

Several of the papers discuss the application of these carbamates in the development of pharmaceutical agents. For example, paper describes the synthesis of a tert-butyl carbamate intermediate for a lymphocyte function-associated antigen 1 inhibitor, while paper converts a tert-butyl carbamate into a potent β-secretase inhibitor. These case studies demonstrate the real-world applications of the synthesized compounds and their potential impact on drug development.

Wissenschaftliche Forschungsanwendungen

Synthesis of Natural Product Analogues : This compound has been used in the synthesis of intermediates of natural products like jaspine B, which possesses cytotoxic activity against human carcinoma cell lines. For instance, a study demonstrated the synthesis of a related compound, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, from L-Serine, indicating its utility in complex organic synthesis processes (Tang et al., 2014).

Photoredox-Catalyzed Amination : The compound has been utilized in photoredox-catalyzed amination processes. A study reported the use of a similar compound, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, in the photoredox-catalyzed amination of o-hydroxyarylenaminones, showcasing its application in the development of novel organic synthesis methodologies (Wang et al., 2022).

Synthesis of Silyl Carbamates : The compound has been instrumental in the synthesis and reactions of silyl carbamates. A significant study demonstrated the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, highlighting its role in protecting group chemistry (Sakaitani & Ohfune, 1990).

Synthesis of Indoles with Oxygen-Bearing Substituents : This compound is also used in the synthesis of indoles with oxygen-bearing substituents, demonstrating its versatility in organic synthesis. A study reported the synthesis of such indoles by cyclization of tert-butyl methoxy(or (triisopropylsilyl)oxy)-2-((trimethylsilyl)ethynyl)phenyl)carbamates, underlining its utility in synthesizing complex organic molecules (Kondo et al., 1997).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statement is H302, indicating that it is harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-11(9-16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOFEVZCVGPZCQ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6,7-Trichloroimidazo[1,2-A]pyridine](/img/structure/B143662.png)

![1-[(1r,6r)-9-Azabicyclo[4.2.1]non-2-En-2-Yl]ethanone](/img/structure/B143684.png)